Summary of the application: 2-Bromo-1-chloro-3,5-difluorobenzene is used as a key intermediate in the synthesis of various pharmaceuticals.
Results or outcomes: The outcomes of using this compound can vary greatly depending on the specific pharmaceutical being synthesized.
Summary of the application: 1-Bromo-3,5-difluorobenzene was used in the synthesis of 4-bromo-2,6-difluorobenzoic acid.
Results or outcomes: The result of this application is the production of 4-bromo-2,6-difluorobenzoic acid.
Summary of the application: 2-Bromo-1-chloro-3,5-difluorobenzene can be used to prepare other heterocyclic compounds as materials for organic electroluminescent devices.
Results or outcomes: The outcomes of using this compound can vary greatly depending on the specific device being synthesized.
Summary of the application: 1-Bromo-2,3-difluorobenzene, a similar compound to 2-Bromo-1-chloro-3,5-difluorobenzene, has been used in the synthesis of potent, orally active Calcitonin gene-related peptide (CGRP) receptor antagonist (BMS-846372).
Results or outcomes: The result of this application is the production of a potent, orally active CGRP receptor antagonist.
Summary of the application: 2-Bromo-1-chloro-3,5-difluorobenzene is an organic intermediate that can be used to prepare other heterocyclic compounds.
Results or outcomes: The outcomes of using this compound can vary greatly depending on the specific heterocyclic compound being synthesized.
Summary of the application: A similar compound, 1-Bromo-2,3-difluorobenzene, has been used in a three-step regioselective synthesis of 2,3-difluorohalobenzenes.
Results or outcomes: The result of this application is the production of 2,3-difluorohalobenzenes.
2-Bromo-1-chloro-3,5-difluorobenzene is an organic compound with the molecular formula C₆H₂BrClF₂ and a molecular weight of 227.43 g/mol. This compound features a benzene ring substituted with two fluorine atoms at positions 3 and 5, a bromine atom at position 2, and a chlorine atom at position 1. The structure imparts unique chemical properties that make it a valuable intermediate in organic synthesis.
The synthesis of 2-Bromo-1-chloro-3,5-difluorobenzene typically involves the following steps:
Several compounds share structural similarities with 2-Bromo-1-chloro-3,5-difluorobenzene. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
4-Bromo-1-chloro-3,5-difluorobenzene | C₆H₂BrClF₂ | Similar halogenation pattern but different substitution site. |
1-Bromo-4-chloro-2,6-difluorobenzene | C₆H₂BrClF₂ | Different substitution pattern; less versatile as an intermediate. |
4-Chloro-2,6-difluorobromobenzene | C₆H₂BrClF₂ | Contains both bromine and chlorine but different reactivity profile. |
The unique substitution pattern of 2-Bromo-1-chloro-3,5-difluorobenzene contributes to its distinct reactivity and applicability compared to its analogs. Its ability to undergo nucleophilic substitutions while maintaining stability under various conditions makes it an attractive candidate for further research and industrial applications .
Irritant